molecular formula C15H13N3O2S B5627060 4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol

4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol

Cat. No. B5627060
M. Wt: 299.3 g/mol
InChI Key: UPHYVKGODXLYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol” would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The exact structure would depend on the positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol” would depend on its exact molecular structure. Factors that could influence its properties include the nature and position of its functional groups, the presence of any charge or polarity, and the overall shape and size of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially have biological activity, depending on its exact structure and the presence of any functional groups .

Future Directions

The potential future directions for research on this compound could be vast, depending on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

4-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-2-6-16-14(9)18-15-17-11(8-21-15)10-4-5-12(19)13(20)7-10/h2-8,19-20H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYVKGODXLYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methyl-pyridin-2-ylamino)-thiazol-4-yl]-benzene-1,2-diol

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